Cas no 866136-11-0 (2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole)

2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole is a structurally distinct benzothiazole derivative characterized by the presence of a 4-chlorophenoxymethyl substituent on the phenyl ring. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals or agrochemicals, owing to its benzothiazole core, which is known for its bioactivity. The chlorophenoxy moiety enhances its lipophilicity, potentially improving membrane permeability in biological systems. Its rigid aromatic structure contributes to stability, while the electron-withdrawing chlorine atom may influence reactivity in further chemical modifications. The compound's unique scaffold makes it a candidate for research in medicinal chemistry, where benzothiazole derivatives have demonstrated antimicrobial, anti-inflammatory, and antitumor properties. Its synthesis and applications are of interest in fine chemical and material science industries.
2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole structure
866136-11-0 structure
Product name:2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole
CAS No:866136-11-0
MF:C20H14ClNOS
MW:351.849262714386
CID:5745486
PubChem ID:3821432

2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 8G-406S
    • 2-[3-[(4-chlorophenoxy)methyl]phenyl]-1,3-benzothiazole
    • 2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole
    • AKOS005102775
    • 866136-11-0
    • Benzothiazole, 2-[3-[(4-chlorophenoxy)methyl]phenyl]-
    • Inchi: 1S/C20H14ClNOS/c21-16-8-10-17(11-9-16)23-13-14-4-3-5-15(12-14)20-22-18-6-1-2-7-19(18)24-20/h1-12H,13H2
    • InChI Key: TUFKMCNJWSSNDY-UHFFFAOYSA-N
    • SMILES: S1C2=CC=CC=C2N=C1C1=CC=CC(COC2=CC=C(Cl)C=C2)=C1

Computed Properties

  • Exact Mass: 351.0484629g/mol
  • Monoisotopic Mass: 351.0484629g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.4Ų
  • XLogP3: 6.4

Experimental Properties

  • Density: 1.311±0.06 g/cm3(Predicted)
  • Boiling Point: 524.0±60.0 °C(Predicted)
  • pka: 0.69±0.10(Predicted)

2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1633963-1mg
2-(3-((4-Chlorophenoxy)methyl)phenyl)benzo[d]thiazole
866136-11-0 98%
1mg
¥464.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1633963-5mg
2-(3-((4-Chlorophenoxy)methyl)phenyl)benzo[d]thiazole
866136-11-0 98%
5mg
¥661.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1633963-2mg
2-(3-((4-Chlorophenoxy)methyl)phenyl)benzo[d]thiazole
866136-11-0 98%
2mg
¥536.00 2024-04-27

2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole Related Literature

Additional information on 2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole

Recent Advances in the Study of 2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole (CAS: 866136-11-0)

The compound 2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole (CAS: 866136-11-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This benzothiazole derivative has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.

Recent research has focused on the synthesis and structural optimization of 2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole to enhance its bioactivity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the chlorophenoxy moiety significantly influenced the compound's binding affinity to target proteins, particularly those involved in inflammatory pathways. The study employed molecular docking and in vitro assays to validate these findings, suggesting that the compound could serve as a promising anti-inflammatory agent.

Another key area of investigation has been the compound's potential anticancer properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole exhibited selective cytotoxicity against certain cancer cell lines, including breast and lung cancer cells. The researchers attributed this activity to the compound's ability to induce apoptosis via the mitochondrial pathway, as evidenced by flow cytometry and Western blot analyses.

In addition to its therapeutic potential, recent studies have also explored the pharmacokinetic profile of 2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole. A preclinical study published in European Journal of Pharmaceutical Sciences (2023) investigated the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The results indicated favorable oral bioavailability and metabolic stability, making it a viable candidate for further development.

Despite these promising findings, challenges remain in the clinical translation of 2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole. Issues such as off-target effects and potential toxicity at higher doses need to be addressed through further optimization and rigorous safety assessments. Nonetheless, the compound's unique chemical structure and multifaceted bioactivity make it a compelling subject for ongoing research.

In conclusion, 2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole (CAS: 866136-11-0) represents a promising scaffold for the development of novel therapeutic agents. Continued research into its mechanism of action, structural derivatives, and clinical potential will be crucial in unlocking its full pharmacological value.

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd